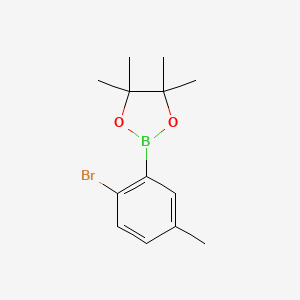

2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in organic synthesis and medicinal chemistry. This compound is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules.

Mécanisme D'action

Target of Action

Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions . They are known to interact with various organic compounds in these reactions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This reaction involves the cross-coupling of an organoboron compound (like our compound) with an organic halide or triflate using a palladium catalyst . The boron moiety in the compound can be converted into a broad range of functional groups .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis, leading to the formation of biaryl compounds . The downstream effects include the synthesis of various organic compounds with diverse structures and properties .

Pharmacokinetics

It’s important to note that boronic esters, including this compound, are generally stable and easy to purify . They are usually bench stable, which suggests good stability and potential bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various organic compounds, which can have diverse applications in chemical and pharmaceutical industries .

Action Environment

The action of 2-Bromo-5-methylphenylboronic acid pinacol ester can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which is a key step in many reactions involving these compounds, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Analyse Biochimique

Biochemical Properties

They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Cellular Effects

The specific cellular effects of 2-Bromo-5-methylphenylboronic acid pinacol ester are not well-studied. Boronic esters have been used in the development of drug delivery systems. For example, phenylboronic acid pinacol ester has been used to create reactive oxygen species (ROS)-responsive nanoparticles for the treatment of periodontitis .

Molecular Mechanism

This process has been used in formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

Temporal Effects in Laboratory Settings

Boronic esters are generally stable and can be used in various chemical transformations .

Metabolic Pathways

Boronic esters are known to participate in various borylation approaches .

Transport and Distribution

Boronic esters are known to be relatively stable and readily prepared, making them suitable for various applications .

Subcellular Localization

Boronic esters are generally stable and can be used in various chemical transformations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromo-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

2-Bromo-5-methylphenylboronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and the use of continuous flow reactors to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

Temperature: Typically between 50°C to 100°C

Major Products

The major products of these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials.

Applications De Recherche Scientifique

2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:

Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.

Biology: Employed in the development of bioactive molecules and probes for biological studies.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of advanced materials, such as liquid crystals and organic semiconductors.

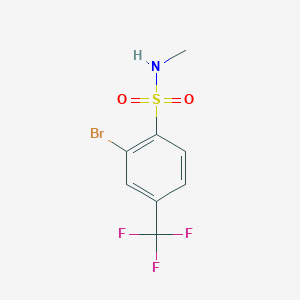

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Bromo-5-methylphenyl)boronic acid

- 2-(2-Bromo-5-methylphenyl)acetaldehyde

- 2-(2-Bromo-5-methylphenyl)acetic acid

Uniqueness

Compared to its analogs, 2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity in cross-coupling reactions due to the presence of the dioxaborolane moiety. This makes it a preferred choice in synthetic applications where high efficiency and selectivity are required.

Propriétés

IUPAC Name |

2-(2-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJHHWWBXRBEPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)

![2-[4-(Trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6306417.png)